![molecular formula C17H11N3O3 B2490953 N-[4-(1,3-benzoxazol-2-il)fenil]-1,2-oxazol-5-carboxamida CAS No. 941957-48-8](/img/structure/B2490953.png)

N-[4-(1,3-benzoxazol-2-il)fenil]-1,2-oxazol-5-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

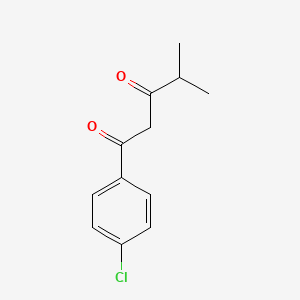

N-(4-(benzo[d]oxazol-2-yl)phenyl)isoxazole-5-carboxamide is a useful research compound. Its molecular formula is C17H11N3O3 and its molecular weight is 305.293. The purity is usually 95%.

BenchChem offers high-quality N-(4-(benzo[d]oxazol-2-yl)phenyl)isoxazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(benzo[d]oxazol-2-yl)phenyl)isoxazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Las benzoxazoles, incluyendo derivados como este compuesto, son conocidas por sus excelentes propiedades fotofísicas. Absorben luz en el rango de 296 a 332 nm y emiten fluorescencia en los rangos de 368 a 404 nm con alto rendimiento cuántico .

- Los investigadores han explorado estos compuestos como sondas y sensores fluorescentes debido a sus amplias ventanas espectrales y su buena eficiencia de fluorescencia. Por ejemplo, algunos compuestos de tipo fenilaminonafto[1,2-d]oxazol-2-il sirven como sensores para el agua en disolventes orgánicos a través de la transferencia de electrones fotoinducida (PET) .

- Los derivados sintetizados de este compuesto fueron evaluados para actividades antibacterianas in vitro contra cepas de Escherichia coli y Staphylococcus aureus, así como para la actividad antifúngica in vitro contra cepas de Candida albicans y Aspergillus niger .

- Por ejemplo, un estudio reportó que un derivado de benzoxazol exhibió efectos citotóxicos contra células cancerosas de pulmón, mama, colon y cuello uterino .

- Por ejemplo, se introdujo un nanocatalizador ácido sólido magnético para la síntesis de benzoxazol, logrando altos rendimientos .

Sondas y Sensores Fluorescentes

Química de Materiales

Actividades Antibacterianas y Antifúngicas

Potencial Anticancerígeno

Estrategias Sintéticas y Catalizadores

Actividades Biológicas y Fotocromáticas

Mecanismo De Acción

Target of Action

The compound N-[4-(1,3-benzoxazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide, also known as N-(4-(benzo[d]oxazol-2-yl)phenyl)isoxazole-5-carboxamide, is a member of the benzoxazole family . Benzoxazoles are known for their wide spectrum of biological activities and are extensively used in drug discovery . They exhibit several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects . .

Mode of Action

Benzoxazoles are known to interact with their targets, leading to various changes that contribute to their biological activities . The interaction could involve binding to a specific receptor or enzyme, inhibiting its function, and leading to downstream effects.

Biochemical Pathways

Benzoxazoles have been reported to affect various biochemical pathways due to their broad biological activities . They can interfere with the function of certain enzymes or receptors, leading to alterations in the biochemical pathways they are involved in.

Result of Action

The result of the compound’s action would be dependent on its mode of action and the biochemical pathways it affects. Given its reported biological activities, the compound could potentially lead to anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects . .

Direcciones Futuras

Benzoxazole derivatives, including “N-(4-(benzo[d]oxazol-2-yl)phenyl)isoxazole-5-carboxamide”, offer valuable insights for designing new chemical entities in medicinal chemistry . Their wide spectrum of pharmacological activities makes them promising candidates for the development of new drugs . Future research could focus on exploring their potential in various therapeutic areas and optimizing their synthesis process .

Análisis Bioquímico

Biochemical Properties

Benzoxazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer effects . These activities suggest that N-[4-(1,3-benzoxazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide may interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported yet.

Cellular Effects

Benzoxazole derivatives have shown promising results in inhibiting the growth of various types of cells, including human colorectal carcinoma cells . This suggests that N-[4-(1,3-benzoxazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide might influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Benzoxazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

N-[4-(1,3-benzoxazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O3/c21-16(15-9-10-18-23-15)19-12-7-5-11(6-8-12)17-20-13-3-1-2-4-14(13)22-17/h1-10H,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLBKUMJTKRDCTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=NO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-Phenylbutanoyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2490874.png)

![N-[cyano(3,4-dichlorophenyl)methyl]-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2490878.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamide](/img/structure/B2490879.png)

![1-(2-Fluorophenyl)-6,7-dimethyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2490883.png)

![[1-(Fluoromethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B2490885.png)

![1,3-Bis(4-chlorophenyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2490886.png)

![N-(Cyanomethyl)-N-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B2490893.png)